

Spectroscopic Profile of 5-Phenoxyquinolin-2(1H)-one: A Technical Guide

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Compound of Interest		
Compound Name:	5-Phenoxyquinolin-2(1H)-one	
Cat. No.:	B15353652	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **5- Phenoxyquinolin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the key analytical techniques used for its structural elucidation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided for each key analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **5- Phenoxyquinolin-2(1H)-one** by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of **5-Phenoxyquinolin-2(1H)-one**, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals corresponding to the aromatic protons of the quinolinone and phenoxy rings, as well as the N-H proton of the lactam.

Table 1: ¹H NMR Spectroscopic Data for **5-Phenoxyquinolin-2(1H)-one**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Note: Specific chemical shifts, multiplicities, and coupling constants for **5-Phenoxyquinolin-2(1H)-one** were not found in the provided search results. The table is a template for where such data would be presented.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the carbonyl carbon, the carbons of the quinolinone core, and the carbons of the phenoxy substituent.

Table 2: 13C NMR Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific chemical shifts for the carbon atoms of **5-Phenoxyquinolin-2(1H)-one** were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or similar instrument.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **5-Phenoxyquinolin-2(1H)-one**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).



Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the spectrum at a frequency of 400 MHz. Use a standard pulse program. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
- ¹³C NMR: Acquire the spectrum at a frequency of 100 MHz. The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **5-Phenoxyquinolin-2(1H)-one**. The spectrum will exhibit characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the lactam, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in search results	

Note: Specific IR absorption bands for **5-Phenoxyquinolin-2(1H)-one** were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly mix a small amount (1-2 mg) of dry 5-Phenoxyquinolin-2(1H)-one with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Place the mixture into a pellet-forming die.



Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

- Record the background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of **5-Phenoxyquinolin-2(1H)-one**. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula.

Table 4: Mass Spectrometry Data for 5-Phenoxyquinolin-2(1H)-one

m/z (Mass-to-Charge Ratio)	Assignment
Data not available in search results	

Note: The exact mass and fragmentation pattern for **5-Phenoxyquinolin-2(1H)-one** were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of 5-Phenoxyquinolin-2(1H)-one in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).



Data Acquisition:

- Acquire the mass spectrum in positive or negative ion mode.
- For HRMS, calibrate the instrument to ensure high mass accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of the conjugated aromatic system in **5- Phenoxyquinolin-2(1H)-one**.

Table 5: UV-Vis Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one

λmax (nm)	Solvent
Data not available in search results	

Note: The maximum absorption wavelengths for **5-Phenoxyquinolin-2(1H)-one** were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a dilute solution of 5-Phenoxyquinolin-2(1H)-one in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.
- Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

Record the baseline spectrum using the pure solvent.

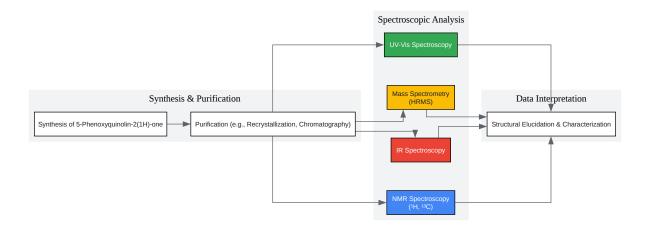


- Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.
- Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of **5-Phenoxyquinolin-2(1H)-one**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **5-Phenoxyquinolin-2(1H)-one**.







Disclaimer: The quantitative spectroscopic data presented in the tables are templates as specific experimental values for **5-Phenoxyquinolin-2(1H)-one** were not available in the provided search results. Researchers should consult primary literature for experimentally determined values.

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